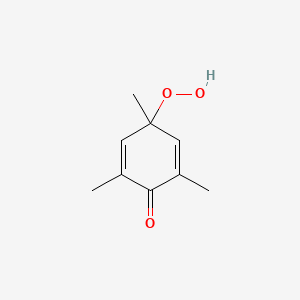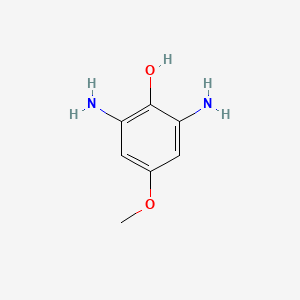
Oxotungsten--silicon (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxotungsten–silicon (1/1) is a compound that combines tungsten and silicon with an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of oxotungsten–silicon (1/1) typically involves the reaction of tungsten and silicon precursors under controlled conditions. One common method is the chemical vapor deposition (CVD) process, where tungsten hexafluoride (WF6) and silane (SiH4) are used as precursors. The reaction occurs at high temperatures, typically around 600-800°C, in the presence of oxygen to form the oxotungsten–silicon compound.
Industrial Production Methods
In industrial settings, the production of oxotungsten–silicon (1/1) can be scaled up using similar CVD processes. The reaction conditions are optimized to ensure high yield and purity of the compound. Additionally, other methods such as sol-gel processes and solid-state reactions may also be employed for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxotungsten–silicon (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: The oxygen atom in the compound can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or air for oxidation, and various ligands for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides of tungsten and silicon, while reduction may produce lower oxides or elemental tungsten and silicon.
Aplicaciones Científicas De Investigación
Oxotungsten–silicon (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing to explore its potential in cancer treatment through photothermal therapy.
Industry: It is used in the production of advanced materials, such as coatings and thin films, due to its unique properties.
Mecanismo De Acción
The mechanism by which oxotungsten–silicon (1/1) exerts its effects involves the interaction of the tungsten and silicon atoms with molecular targets. The compound can interact with various enzymes and proteins, affecting their activity and function. The pathways involved include oxidative stress and electron transfer processes, which can lead to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Tungsten Oxides: Compounds such as tungsten trioxide (WO3) share some similarities with oxotungsten–silicon (1/1) but differ in their silicon content.
Silicon Oxides: Silicon dioxide (SiO2) is another similar compound, but it lacks the tungsten component.
Uniqueness
Oxotungsten–silicon (1/1) is unique due to the combination of tungsten and silicon atoms, which imparts distinct properties not found in other compounds. This combination allows for unique applications in catalysis, materials science, and medical research.
Propiedades
Número CAS |
39467-15-7 |
|---|---|
Fórmula molecular |
OSiW |
Peso molecular |
227.92 g/mol |
InChI |
InChI=1S/O.Si.W |
Clave InChI |
SKKJKSIXKUSLIE-UHFFFAOYSA-N |
SMILES canónico |
O=[W].[Si] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


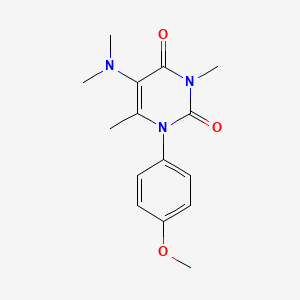
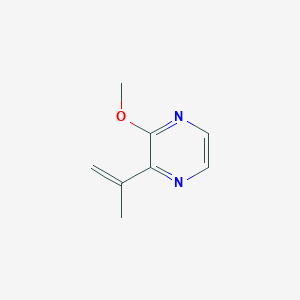
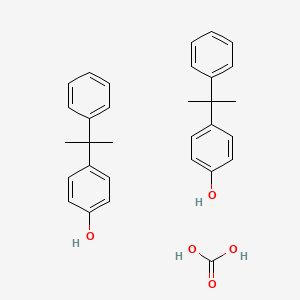


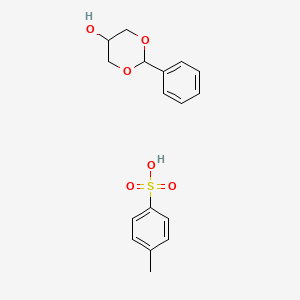
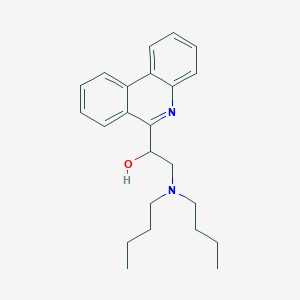
![7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol](/img/structure/B14674385.png)

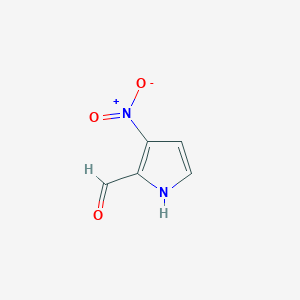
![(8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]](/img/structure/B14674399.png)
